2-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
Overview
Description
2-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid is an organic compound with the molecular formula C₁₇H₁₈N₂O₅S This compound is known for its unique structure, which includes a benzoic acid moiety linked to a glycine derivative through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of N-(2-methylphenyl)-N-(methylsulfonyl)glycine: This intermediate can be synthesized by reacting 2-methylphenylamine with methylsulfonyl chloride in the presence of a base, followed by the addition of glycine.
Coupling with Benzoic Acid: The intermediate is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
- 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
Uniqueness
2-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methylsulfonyl group also adds to its distinct properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[2-(2-methyl-N-methylsulfonylanilino)acetyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12-7-3-6-10-15(12)19(25(2,23)24)11-16(20)18-14-9-5-4-8-13(14)17(21)22/h3-10H,11H2,1-2H3,(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSOXOUYOQKJFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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